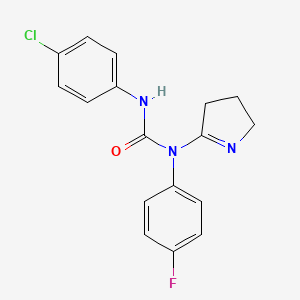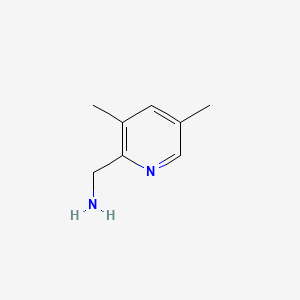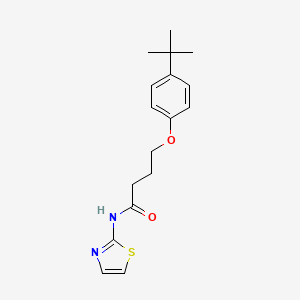
4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide, also known as TBPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide inhibits the activity of NF-κB by preventing its translocation to the nucleus, where it regulates the expression of genes involved in inflammation and immune responses. This inhibition of NF-κB activity leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which can contribute to oxidative stress and cellular damage. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide in lab experiments is its specificity for NF-κB inhibition, which can help researchers better understand the role of this protein complex in various diseases. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for 4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide research. One area of interest is its potential use as a therapeutic agent for inflammatory and autoimmune diseases. This compound has also shown promise as a potential anti-cancer agent, and further research is needed to explore its potential in this area. Additionally, the development of new this compound derivatives with improved pharmacokinetic properties may lead to the development of more effective therapeutic agents.
In conclusion, this compound is a chemical compound that has shown potential as a therapeutic agent in scientific research. Its ability to inhibit NF-κB activity has led to its study for its anti-inflammatory, anti-tumor, and anti-oxidant effects. While there are limitations to its use in lab experiments, there are several potential future directions for this compound research that may lead to the development of new therapeutic agents.
Synthesis Methods
The synthesis of 4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide involves the reaction between 4-tert-butylphenol and 2-bromo-N-(2-chloroethyl)thiazole-4-carboxamide in the presence of a base. This reaction leads to the formation of this compound as a white crystalline solid.
Scientific Research Applications
4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide has shown potential as a therapeutic agent in scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant effects. This compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein complex that plays a key role in regulating immune responses and inflammation.
properties
IUPAC Name |
4-(4-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-17(2,3)13-6-8-14(9-7-13)21-11-4-5-15(20)19-16-18-10-12-22-16/h6-10,12H,4-5,11H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBNTCXYCBNSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

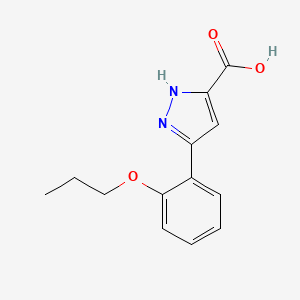
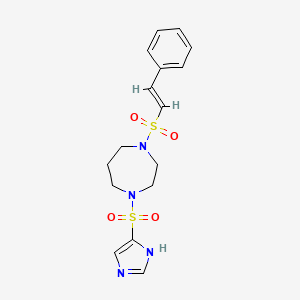
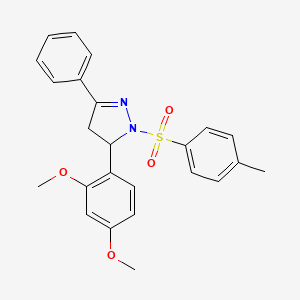
![N-methyl-N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2621414.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2621415.png)
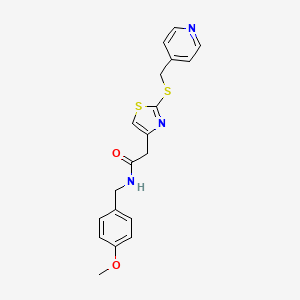
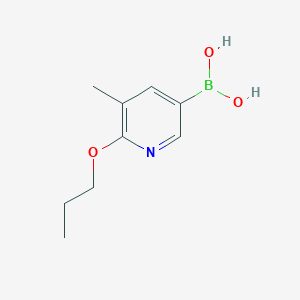

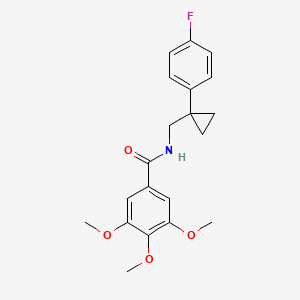

![1-[2-(2-Chlorophenyl)-2-oxoethyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione](/img/structure/B2621428.png)
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-benzofuran-3-yl)ethanone;hydrochloride](/img/structure/B2621429.png)
